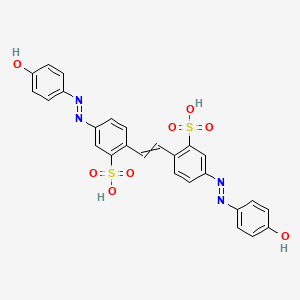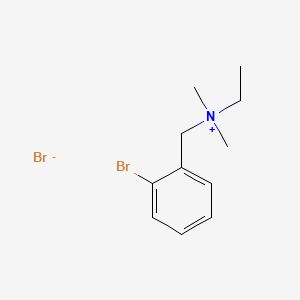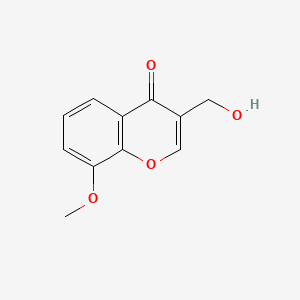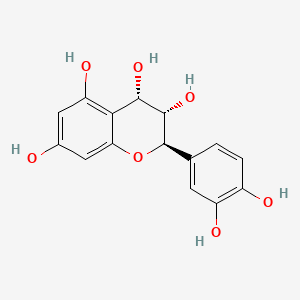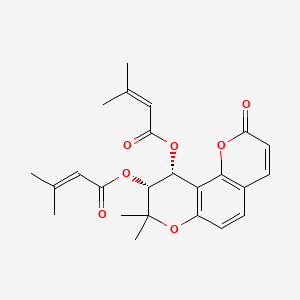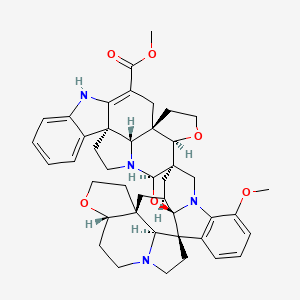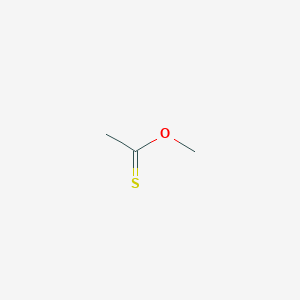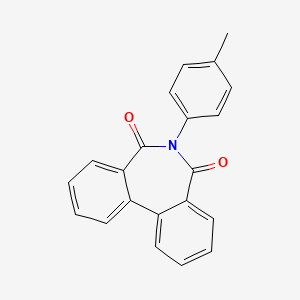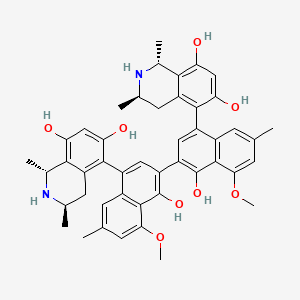
Michellamine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Michellamine B is a natural product found in Ancistrocladus robertsoniorum, Triphyophyllum peltatum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Properties
Michellamine B, a natural plant alkaloid, has demonstrated significant activity against human immunodeficiency viruses (HIV) 1 and 2. Its mechanisms include inhibiting HIV reverse transcriptase (RT) activity and HIV-induced cellular fusion and syncytium formation, thereby preventing viral propagation. This alkaloid also shows inhibitory effects on human DNA polymerases alpha and beta, which are crucial in DNA replication and repair processes (Definitions, 2020).
Structural and Computational Analysis
Michellamine B's structure and properties have been extensively studied through computational methods. A conformational study of Michellamine A (related to Michellamine B) in various solvents highlighted the influence of intramolecular hydrogen bonds and the orientations of different moieties on its stability and properties. These studies provide insights into the molecule's behavior and potential applications (Mammino & Bilonda, 2017).
Anticancer Potential
Research has also explored Michellamine B's potential in cancer treatment. A study identified Michellamines A6 and A7, along with other mono- and dimeric alkaloids, for their antiausterity activities against pancreatic cancer cells. These compounds exhibited cytotoxicities against cancer cells under nutrient-deprived conditions, suggesting their potential as anticancer agents (Lombe et al., 2018).
Antimicrobial Applications
In addition to its antiviral properties, Michellamine B has been identified as an inhibitor of phospho-MurNAc-pentapeptide translocase MraY, a key enzyme in bacterial peptidoglycan synthesis. This finding implies its potential use as an antimicrobial agent, effective against bacteria like Escherichia coli and Bacillus subtilis (Mihalyi et al., 2014).
Synthetic Analogs and Drug Development
Efforts in synthesizing Michellamine B analogs have been significant, with studies exploring efficient asymmetric Suzuki-Miyaura coupling reactions. These syntheses contribute to understanding Michellamine B's structural requirements for biological activity and pave the way for developing novel therapeutic agents (Xu et al., 2014).
Eigenschaften
CAS-Nummer |
143168-23-4 |
|---|---|
Produktname |
Michellamine B |
Molekularformel |
C46H48N2O8 |
Molekulargewicht |
756.9 g/mol |
IUPAC-Name |
(1R,3R)-5-[3-[4-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3/t21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
GMLBVLXDRNJFGR-MOUTVQLLSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Andere CAS-Nummern |
143168-23-4 |
Synonyme |
michellamine A michellamine B michellamine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



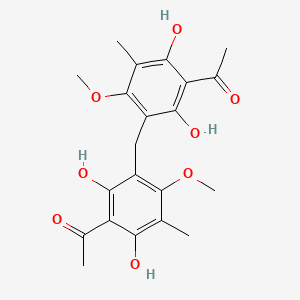
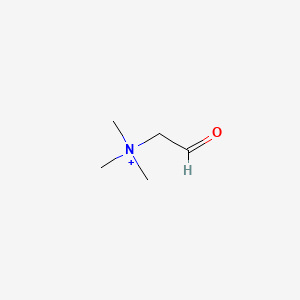

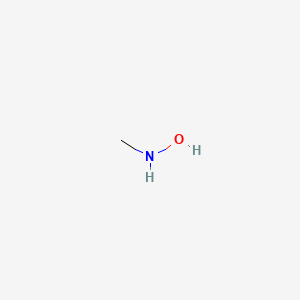

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)
